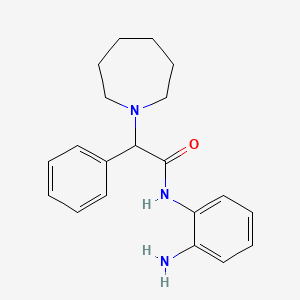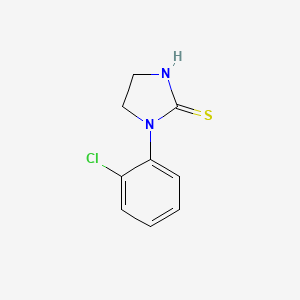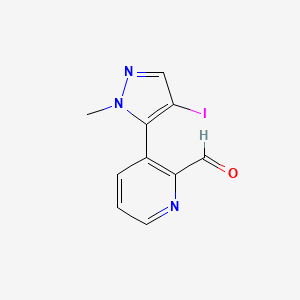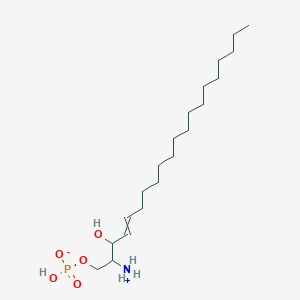![molecular formula C19H18N4O3S B14111634 6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one](/img/structure/B14111634.png)
6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY-3130481 is a compound known for its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is dependent on the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. LY-3130481 selectively inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8, with an inhibitory concentration 50 value of 65 nanomolar .
Métodos De Preparación
The synthesis of LY-3130481 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The industrial production methods for LY-3130481 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .
Análisis De Reacciones Químicas
LY-3130481 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
LY-3130481 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its regulatory proteins.
Biology: It is used to investigate the role of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor in various biological processes, including synaptic transmission and plasticity.
Medicine: LY-3130481 is being studied for its potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
LY-3130481 exerts its effects by selectively inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. This inhibition reduces excitatory neurotransmission, which is key to its antiepileptic therapeutic potential. The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8 .
Comparación Con Compuestos Similares
LY-3130481 is unique in its selective inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. Similar compounds include:
JNJ-55511118: Another selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist that targets the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Propiedades
Fórmula molecular |
C19H18N4O3S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-[1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25) |
Clave InChI |
HLTKOFPQDKJCAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)


![7-Bromo-1-(4-ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111614.png)


